4,4,6-Trimethyl-1,3,2-dioxaborinane
Description
Structural Classification within Cyclic Organoboron Heterocycles
4,4,6-Trimethyl-1,3,2-dioxaborinane belongs to the class of cyclic organoboron heterocycles. Specifically, it is classified as a dioxaborinane, which is a six-membered ring containing two oxygen atoms, one boron atom, and three carbon atoms. nih.gov The numbers in its name, 4,4,6-trimethyl, denote the positions of the three methyl group substituents on the carbon atoms of the ring.
The core of its structure is the boronic acid functional group, which is esterified with 2-methyl-2,4-pentanediol. This cyclic ester arrangement confers greater stability compared to acyclic boronic esters, which are often susceptible to hydrolysis. nih.gov Saturated six-membered cyclic boronic esters like this are formally named dioxaborinanes. nih.gov The boron atom in this compound is sp2 hybridized and possesses a vacant p-orbital, which makes it a mild Lewis acid. nih.gov
Historical Context and Pioneering Research in this compound Chemistry
The broader field of boronic acid chemistry has its roots in the 19th century, with the first synthesis of a boronic acid reported by Edward Frankland in 1860. pharmiweb.comnih.gov However, the specific exploration of cyclic boronic esters like this compound and their synthetic potential is a more recent development. The ability of boronic acids to form stable cyclic esters with diols, such as the 1,3-diol used to form the dioxaborinane ring, has been a subject of research since the late 1950s. nih.gov
Early synthetic work often involved the condensation reaction of a diol with a boronic acid or its derivatives. For instance, one of the established methods is the reaction of boric acid with 2-methyl-2,4-pentanediol. prepchem.com Pioneering work in the mid-20th century laid the foundation for understanding the reactivity and stability of such compounds. A significant advancement in the synthesis of this compound derivatives involves the reaction of 2-methyl-2,4-pentanediol with borane (B79455), often in a solvent like dioxane.
Significance as a Versatile Organoboron Reagent and Functional Group Precursor
The importance of this compound in modern organic synthesis cannot be overstated. It serves as a highly versatile reagent and a precursor for introducing various functional groups into organic molecules.
One of its most prominent roles is as a borylation reagent for the synthesis of boronic esters. These esters are crucial intermediates in a multitude of chemical transformations. A key application is in the palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. In this context, derivatives of this compound can act as stable and effective coupling partners.
Furthermore, specific derivatives of this compound have been developed as valuable building blocks. For example, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) is recognized as a superior reagent for vinylboronate Heck and Suzuki-Miyaura coupling reactions. worktribe.comworktribe.com It offers improved stability and reactivity compared to other vinylboronate esters, such as the pinacol (B44631) ester. worktribe.com This allows for the stereoselective synthesis of complex molecules like polyenes. rsc.org The use of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon vinyl-dianion building block highlights its utility in constructing intricate molecular architectures. rsc.org
The stability of the this compound ring system also makes it an excellent protecting group for boronic acids, shielding their reactivity until a specific synthetic step. nih.gov
Overview of Key Research Trajectories and Academic Relevance
Current research continues to explore and expand the applications of this compound and its derivatives. Key research trajectories include:
Development of Novel Catalytic Systems: Researchers are continuously seeking more efficient and selective catalysts for reactions involving dioxaborinane derivatives, particularly in cross-coupling reactions.
Asymmetric Synthesis: The development of chiral versions of this compound derivatives is a significant area of interest for the enantioselective synthesis of complex molecules.
Materials Science: The incorporation of the this compound moiety into polymers is being investigated to create materials with novel electronic and optical properties.
Medicinal Chemistry: While this article does not delve into medical applications, it is worth noting that the broader class of organoboron compounds, including derivatives that can be prepared from this compound, are of significant interest in drug discovery. nih.govmdpi.com
The academic relevance of this compound is evident from the numerous publications and ongoing studies dedicated to its chemistry. Its versatility, stability, and predictable reactivity make it an indispensable tool for organic chemists, contributing significantly to the advancement of synthetic methodology and the construction of complex molecular targets.
Properties
InChI |
InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMKXKKAYRGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(CC(O1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for 4,4,6 Trimethyl 1,3,2 Dioxaborinane and Its Derivatives
Condensation Reactions of Diol Precursors with Boron Reagents
A principal and widely utilized method for the synthesis of 4,4,6-trimethyl-1,3,2-dioxaborinane involves the condensation reaction between 2-methyl-2,4-pentanediol and a suitable boron reagent. This reaction forms the core heterocyclic structure of the dioxaborinane.
Utilization of Boric Acid and Boron Trioxide under Dehydrating Conditions
The reaction of 2-methyl-2,4-pentanediol with boric acid or boron trioxide represents a direct approach to forming the B-O-C linkages within the dioxaborinane ring. These reactions are typically conducted under dehydrating conditions to drive the equilibrium towards the formation of the desired borate (B1201080) ester. The removal of water, a byproduct of the condensation, is crucial for achieving high yields. This can be accomplished through azeotropic distillation with a suitable solvent, such as benzene (B151609) or toluene (B28343), using a Dean-Stark apparatus.
For instance, the reaction between boric acid and 2-methyl-2,4-pentanediol proceeds with the elimination of water to form 2-hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane. Similarly, boron trioxide, which is the anhydride of boric acid, can be used to achieve the same transformation. The resulting 2-hydroxy derivative can then be further functionalized.
A related compound, 2,2'-oxybis(this compound), also known as hexyleneglycol boron anhydride, is formed from the dehydration of boric acid in the presence of 2-methyl-2,4-pentanediol. nih.gov
| Reactants | Conditions | Product |
| 2-Methyl-2,4-pentanediol, Boric Acid | Reflux in benzene, azeotropic removal of water | 2-Hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane |
| 2-Methyl-2,4-pentanediol, Boron Trioxide | Heating, removal of water | 2,2'-Oxybis(this compound) |
Catalytic Aspects in Borate Esterification
While the condensation reaction can proceed thermally, the use of catalysts can enhance the reaction rate and improve yields. Acid catalysts are often employed to facilitate the esterification process. The dehydration of 2-methyl-2,4-pentanediol itself can be achieved using acidic catalysts at elevated temperatures. google.com In the context of borate esterification, the acidic nature of boric acid can self-catalyze the reaction to some extent. However, for less reactive boron reagents or to achieve milder reaction conditions, external catalysts may be beneficial. The specific choice of catalyst can depend on the substrate and the boron reagent used.
Reduction Pathways for Halogenated Dioxaborinane Analogues
Halogenated 1,3,2-dioxaborinane derivatives serve as important precursors for the synthesis of the parent this compound (where the boron is substituted with a hydrogen atom). These halogenated compounds can be prepared by reacting the diol with boron trihalides. Subsequent reduction of the B-X (where X is a halogen) bond yields the desired B-H bond.
Hydride-Mediated Reduction (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The reduction of halogenated dioxaborinanes is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comrushim.ru These reagents are powerful sources of hydride ions (H⁻), which displace the halide from the boron atom.
The general reaction can be represented as: R-B-X + [H]⁻ → R-B-H + X⁻
Lithium aluminum hydride is a significantly more reactive reducing agent than sodium borohydride and will reduce a wider range of functional groups. youtube.com Therefore, the choice between these reagents depends on the presence of other functional groups in the molecule that need to be preserved. The reactions are typically carried out in aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction of the highly reactive hydrides with moisture or oxygen. energy.govyoutube.com
| Halogenated Precursor | Hydride Reagent | Solvent | Key Conditions |
| 2-Chloro-4,4,6-trimethyl-1,3,2-dioxaborinane | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | Inert atmosphere, anhydrous |
| 2-Bromo-4,4,6-trimethyl-1,3,2-dioxaborinane | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | Inert atmosphere, anhydrous |
Reactions with Borane (B79455) Sources (e.g., Borane-Dimethyl Sulfide, Diborane)
A direct route to this compound involves the reaction of 2-methyl-2,4-pentanediol with a borane source. smolecule.com Common borane sources include diborane (B8814927) (B₂H₆) and its stable complexes, such as borane-dimethyl sulfide (BMS) and borane-tetrahydrofuran (BTHF). organic-chemistry.orgwikipedia.org These reagents provide a direct source of the B-H bond.
The reaction proceeds as follows: 2-Methyl-2,4-pentanediol + BH₃·L → this compound + L + H₂ (where L is a Lewis base, such as dimethyl sulfide or THF)
This method is advantageous as it is a one-step process to the desired product. The reaction is typically carried out in an appropriate solvent, such as dioxane, under controlled temperature and an inert atmosphere. smolecule.com
Directed Synthesis of Specific Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through targeted chemical transformations. These strategies enable the introduction of various functional groups at the 2-position of the dioxaborinane ring, leading to compounds with tailored reactivity for applications in organic synthesis.
The synthesis of 2-substituted dioxaborinanes is crucial for their use as reagents in cross-coupling reactions and other transformations. The vinyl derivative, in particular, serves as a stable and effective precursor for installing vinyl groups in complex molecules.
One common approach to synthesizing the parent heterocycle involves the condensation of 2-methyl-2,4-pentanediol with a suitable boron source, such as borane, often in a solvent like dioxane. smolecule.com The resulting this compound can then be functionalized.
2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane is a key derivative that has demonstrated superior performance in Suzuki-Miyaura coupling reactions compared to other vinylboronate reagents. smolecule.com Its synthesis and properties have been a subject of focused research. acs.org This compound acts as a "masked" vinyl group, offering improved stability over free vinyl reagents and participating in palladium-catalyzed cross-coupling to form carbon-carbon bonds. smolecule.com The reaction mechanism typically involves oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with the vinyl dioxaborinane. smolecule.com
For the preparation of 2-Alkyl derivatives, stereoselective borylative couplings offer a transition-metal-free pathway. nih.gov This methodology can involve the reaction of vinyl iodides with a boron source, proceeding through hydroboration and a subsequent 1,2-metallate rearrangement to yield the desired alkyl boronic esters. nih.gov For instance, the reaction of a vinyl iodide with reagents like MeMgBr in the presence of a borane source can yield the corresponding methyl-substituted boronic ester. nih.gov
| Derivative Type | Synthetic Approach | Key Reagents | Reaction Type |
| 2-Vinyl | Functionalization of the dioxaborinane | Aryl Halide, Palladium Catalyst | Suzuki-Miyaura Coupling smolecule.com |
| 2-Alkyl | Borylative Coupling | Vinyl Iodide, Grignard Reagent (e.g., MeMgBr) | Hydroboration / 1,2-Metallate Rearrangement nih.gov |
| General | Heterocycle Formation | 2-Methyl-2,4-pentanediol, Borane | Condensation smolecule.com |
Several preparative methods have been developed to synthesize 2-iminoxy-4,4,6-trimethyl-1,3,2-dioxaborinanes. niscpr.res.in These compounds, which feature a B-O-N linkage, are typically volatile and exist as monomers in benzene. niscpr.res.in Four distinct methods have been utilized for their preparation, primarily involving the reaction of a pre-formed dioxaborinane with an oxime.
Method 1: This route involves the reaction of a 2-alkoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, such as the 2-isopropoxy derivative, with an appropriate oxime (e.g., o-chlorobenzaldoxime) in refluxing benzene. The reaction proceeds with the azeotropic removal of the alcohol byproduct (isopropanol), driving the equilibrium towards the desired iminoxy product. niscpr.res.in
Method 2: An alternative synthesis involves reacting 2-hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane with an oxime. This reaction is also typically performed in refluxing benzene, with the water produced being removed azeotropically to yield the final product. niscpr.res.in
These reactions have been shown to produce the target boron oximates in high yields, generally between 80-95%. niscpr.res.in
| Method | Dioxaborinane Precursor | Oxime Reactant (Example) | Solvent | Key Condition | Byproduct |
| 1 | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | o-Chlorobenzaldoxime | Benzene | Reflux (110-120°C) | Isopropanol (removed azeotropically) |
| 2 | 2-Hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane | Appropriate Oxime | Benzene | Reflux | Water (removed azeotropically) |
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com While direct synthesis of 2-trifluoromethyl-4,4,6-trimethyl-1,3,2-dioxaborinane is not extensively detailed in the provided sources, general strategies for synthesizing trifluoromethylated heterocycles can be applied.
Two primary approaches exist for creating such analogues:
Construction from CF3 Precursors: This "bottom-up" approach involves building the heterocyclic ring system using a building block that already contains the trifluoromethyl group. mdpi.com A relevant strategy is the cyclocondensation reaction of a trifluoromethyl-containing precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with a suitable partner molecule to form the desired ring. nih.gov
Trifluoromethylation of a Pre-formed Ring: This "top-down" strategy involves the direct introduction of a CF3 group onto the existing this compound core. mdpi.com This can be achieved using various trifluoromethylating agents, such as the Togni or Ruppert-Prakash reagents. mdpi.com Photochemical methods have also been shown to be effective for the trifluoromethylation of certain aromatic substrates without the need for a photocatalyst. nih.gov
These established methodologies in organofluorine chemistry provide viable pathways for accessing novel trifluoromethylated dioxaborinane analogues for further study and application. mdpi.comamanote.com
Chemical Reactivity and Mechanistic Investigations
Oxidative and Reductive Transformations
The boron atom in 4,4,6-trimethyl-1,3,2-dioxaborinane is susceptible to changes in its oxidation state, allowing for its conversion into other valuable boron-containing functional groups.
This compound and its derivatives can undergo oxidation to yield the corresponding boronic acids or borate (B1201080) esters. smolecule.com This transformation is a fundamental reaction of organoboranes. The oxidation of organoboron compounds, particularly in systems with multiple boron sites, can be highly chemoselective. Studies on related systems show that under basic, biphasic conditions, boronic acids can be selectively converted into a trihydroxyboronate salt, which then partitions into the aqueous phase. st-andrews.ac.uk This process is influenced by the electronic properties of the substituents on the organoboron compound, which affect the Lewis acidity of the boron center and its propensity to form a boronate complex. st-andrews.ac.uk
The compound can be reduced to generate borohydrides. smolecule.com This conversion transforms the dioxaborinane into a hydride-donating agent. The reduction of related boron compounds to form borohydrides like sodium borohydride (B1222165) (NaBH₄) is a well-established industrial process, though the specific mechanisms for the reduction of cyclic boranes like this compound are part of the broader field of borane (B79455) chemistry. energy.gov Reducing agents such as sodium borohydride are widely used in organic chemistry to reduce carbonyl compounds, a process that involves the nucleophilic transfer of a hydride ion to an electrophilic center. solubilityofthings.comyoutube.com
Substitution and Functional Group Interconversion Reactions
This compound engages in substitution reactions, serving as a precursor for various other boron-containing compounds. smolecule.com These functional group interconversions (FGI) are critical for synthesizing complex molecules from simpler starting materials. ub.eduimperial.ac.uk An FGI is defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk
A specific example involves the reaction of a derivative, 2-isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, with dinitriles such as bis(2-cyanoethyl) ether. This reaction yields bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives. researchgate.net These products can then be hydrolyzed to produce 4-amino-4-methyl-2-pentanol, demonstrating a multi-step functional group interconversion. researchgate.net
| Reactant | Reagent | Product | Reference |
| 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | bis(2-cyanoethyl) ether | bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) ether | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
Derivatives of this compound are valuable reagents in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org this compound is a stable and inexpensive borylation reagent used to prepare boronic esters for these couplings. researchgate.net For instance, it can be used in the palladium-catalyzed borylation of aryl halides to produce the corresponding aryl dioxaborinanes. These stable boronic esters can then be coupled with other aryl halides to synthesize biaryls in good yields. researchgate.net
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: nih.govlibretexts.orgwikipedia.org
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the organoboron compound. nih.govlibretexts.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org
Detailed mechanistic studies have shown that the transmetalation step likely proceeds through a tetracoordinate boronate intermediate, which is formed by the reaction of the boronic acid or ester with the base. nih.govchemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| Aryl iodide | This compound | Palladium catalyst | Aryl boronic ester | researchgate.net |
| Aryl boronic ester | Aryl halide | Palladium catalyst, Base | Biaryl | researchgate.net |
| 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) | Halide Substrate | Palladium catalyst, Base | Functionalized Styrene/Diene | worktribe.com |
In specific applications, this compound can act as a masked form of a vinyl group. smolecule.com The 2-vinyl derivative, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, is a particularly effective two-carbon building block in Suzuki-Miyaura couplings. worktribe.com In these reactions, the B-C (vinyl) bond undergoes cleavage during the transmetalation step, allowing the vinyl moiety to be transferred to the target molecule. smolecule.com This approach provides advantages such as improved stability compared to free vinyl reagents and allows participation in reactions that might otherwise be incompatible with a free alkene. smolecule.com
Nickel-Catalyzed Borylation of Aryl Halides
While palladium has been the traditional catalyst for borylation reactions, nickel has emerged as a more cost-effective and abundant alternative. semanticscholar.org Nickel-catalyzed borylation of aryl halides with this compound provides a valuable route to arylboronates. clockss.org This method is particularly noteworthy for its mild reaction conditions, which allow for the tolerance of various common functional groups on the aryl halide. clockss.orgresearchgate.net
The reaction has been successfully applied to aryl iodides and bromides. researchgate.net However, the borylation of electron-deficient aryl chlorides has also been achieved under nickel catalysis. researchgate.net This demonstrates the potential of nickel catalysts to activate even less reactive C-Cl bonds for borylation.
Table 1: Nickel-Catalyzed Borylation of Aryl Halides with this compound
| Aryl Halide Substrate | Catalyst System | Product Yield (%) | Reference |
|---|---|---|---|
| Aryl Iodides | Nickel Complex | High | clockss.org |
| Aryl Bromides | Nickel Complex | High | clockss.org |
| Electron-Deficient Aryl Chlorides | Nickel Complex | Successful | researchgate.net |
| Electron-Donating/Ortho-Substituted Aromatic Bromides | Nickel Complex | Low (compared to iodides) | researchgate.net |
Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insight into the nickel-catalyzed borylation process. researchgate.net The catalytic cycle is understood to involve the formation of an arylnickel(II) halide intermediate. clockss.orgresearchgate.net The crucial carbon-boron bond-forming step is proposed to occur through a σ-bond metathesis between the dialkoxyborane (this compound) and the arylnickel(II) halide intermediate. clockss.orgresearchgate.net
In some systems, particularly those involving zinc catalysts, the rate-limiting step is the transmetalation of the boron to the nickel center. researchgate.net This step leads to the formation of an arylnickel(II) boryl intermediate, which then undergoes reductive elimination to yield the desired arylboronate product and regenerate the active nickel catalyst. researchgate.net The concept of σ-bond metathesis as a key step is not unique to nickel catalysis and has also been implicated in other metal-catalyzed borylation reactions. nih.gov
The choice of ligand is critical in nickel-catalyzed reactions, significantly influencing the catalyst's reactivity, stability, and selectivity. illinois.edu In the context of borylation, N-heterocyclic carbene (NHC) ligands have proven to be particularly effective. semanticscholar.orgrsc.org For instance, an N-cyclohexyl-substituted NHC ligand was found to be optimal for the nickel-catalyzed C-H bond borylation of arenes and indoles. rsc.orgnih.gov
The electronic and steric properties of the ligand play a crucial role. illinois.edu Electron-rich ligands can enhance the nucleophilicity of the nickel center, while sterically bulky ligands can influence coordination geometry and selectivity. illinois.edu Chelation effects, where a ligand binds to the metal center through multiple atoms, can also improve catalyst stability and prevent undesirable side reactions like β-hydride elimination. illinois.edu
In addition to ligands, co-catalysts can also impact the efficiency of nickel-catalyzed borylations. While some systems operate effectively without additives, others require co-catalysts like zinc for optimal performance. nih.gov The development of ligand and co-catalyst systems continues to be an active area of research, aiming to expand the substrate scope and improve the efficiency of nickel-catalyzed borylation reactions. semanticscholar.orgnih.gov
Heck Coupling Reactions: Efficiency and Selectivity Enhancements
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org In the context of boron-containing compounds, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent compared to the vinylboronate pinacol (B44631) ester in Heck couplings. researchgate.net Its advantages include enhanced stability, reactivity, and improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides. researchgate.net
The efficiency and selectivity of the Heck reaction can be significantly influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orglibretexts.org While palladium catalysts are most common, the use of chiral ligands like (R)-BINAP can induce stereoselectivity in the reaction. libretexts.org Intramolecular Heck reactions are often more efficient and exhibit higher regioselectivity and stereoselectivity compared to their intermolecular counterparts. libretexts.org
The reductive Heck reaction is a variation where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to a hydroarylation product. nih.gov This transformation is valuable for creating alkyl-aryl linkages from readily available alkenes. nih.gov
Metal-Catalyzed C-X and C-H Borylations
Metal-catalyzed borylation reactions provide a direct and atom-economical method for synthesizing organoboron compounds. semanticscholar.org These reactions can be broadly categorized into C-X borylation, where a carbon-halogen or carbon-pseudohalogen bond is functionalized, and C-H borylation, which involves the direct functionalization of a carbon-hydrogen bond.
Nickel-catalyzed C-X borylation of aryl halides and pseudohalides using reagents like tetrahydroxydiboron (B82485) has been developed as a cost-effective alternative to palladium-catalyzed methods. nih.gov These reactions often exhibit broad functional group tolerance and can be applied to a range of heterocyclic systems. nih.gov
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes and heterocycles. kiku.dk The regioselectivity of these reactions is often governed by steric factors, with borylation typically occurring at the most accessible C-H bond. kiku.dk However, electronic effects can also play a role, with a preference for borylation at more electron-rich positions. kiku.dk Nickel has also been successfully employed as a catalyst for the C-H borylation of arenes and indoles, with N-heterocyclic carbene ligands being crucial for efficiency. rsc.orgnih.gov
Recent advancements have also explored the use of other metals, such as zinc, for catalytic C-H borylation, demonstrating the potential to expand the scope of this transformation beyond traditional platinum-group metals. nih.gov
Hydroboration Reactions
Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a double or triple bond. tdx.catwikipedia.org This reaction, pioneered by H.C. Brown, is a key step in the anti-Markovnikov hydration of alkenes, where the hydroxyl group is added to the less substituted carbon atom. wikipedia.orgmasterorganicchemistry.com
The reaction typically proceeds with syn-stereochemistry, meaning the hydrogen and boron atoms add to the same face of the alkene. masterorganicchemistry.com The initial hydroboration step is followed by an oxidation step, commonly using hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. wikipedia.orgmasterorganicchemistry.com
While borane (BH3) and its complexes are classic reagents, other borane reagents, including this compound, have also been utilized. tdx.cat The choice of borane reagent can influence the reaction's selectivity and scope. tdx.cat For instance, bulkier boranes like disiamylborane (B86530) or 9-BBN can be used to control the regioselectivity and prevent multiple additions to alkynes. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Common Reagents in Hydroboration
| Reagent | Formula/Abbreviation | Key Features | Reference |
|---|---|---|---|
| Borane | BH₃ | Simplest borane, often used as a complex (e.g., BH₃·THF). | masterorganicchemistry.com |
| Diborane (B8814927) | B₂H₆ | Dimeric form of borane. | masterorganicchemistry.com |
| 9-Borabicyclononane | 9-BBN | Bulky, selective reagent. | masterorganicchemistry.commasterorganicchemistry.com |
| Disiamylborane | (Sia)₂BH | Sterically hindered, useful for selective hydroboration. | masterorganicchemistry.com |
| This compound | C₆H₁₃BO₂ | An alternative borane reagent. | tdx.cat |
Uncatalyzed Hydroboration of Unsaturated Substrates
The uncatalyzed hydroboration of alkenes and alkynes is a cornerstone of organic synthesis, typically proceeding through a concerted, four-membered transition state. This mechanism leads to a syn-addition of the hydrogen and boron atoms across the double or triple bond. libretexts.orgacgpubs.org The regioselectivity of this reaction is governed by both steric and electronic factors, generally resulting in the anti-Markovnikov product where the boron atom adds to the less substituted carbon of the alkene. nih.govresearchgate.netCurrent time information in Bangalore, IN.
However, dialkoxyboranes such as this compound and the related catecholborane (HBcat) are known to be slow to react in uncatalyzed hydroborations. researchgate.net Their reduced reactivity compared to borane (BH₃) or mono- and dialkylboranes is attributed to the electron-donating nature of the oxygen atoms, which reduces the Lewis acidity of the boron center. Consequently, for practical applications, catalytic methods are generally employed to achieve efficient hydroboration with these reagents. researchgate.net
Catalytic Hydroboration with Various Metal Complexes (e.g., Zirconocene, Copper, Iridium)
To overcome the low intrinsic reactivity of this compound and related compounds in hydroboration, various transition metal complexes are utilized as catalysts. These catalysts offer milder reaction conditions and can alter the chemo-, regio-, and stereoselectivity of the transformation. researchgate.net The general mechanism for many of these catalytic systems involves the oxidative addition of the B-H bond to the metal center, followed by alkene coordination, migratory insertion, and reductive elimination to release the organoborane product and regenerate the catalyst. researchgate.net
Zirconocene Complexes: Early transition metals like zirconium offer distinct reactivity from their late transition metal counterparts. Zirconocene complexes, for instance, have been reported to catalyze the hydroboration of both alkenes and alkynes. youtube.comnih.gov More recently, zirconocene-based catalysts have been developed for the atom-economical synthesis of 1,1-diborylalkanes from alkenes and a borane source, a transformation that can also be applied to internal alkenes. youtube.com
Copper Complexes: Copper-catalyzed hydroboration has emerged as a valuable synthetic method. For example, copper(I) catalysts have been successfully employed in the asymmetric hydroboration of 1,3-enynes using pinacolborane (HBPin), a structurally similar dioxaborinane, to produce chiral allenylboronates with high enantioselectivity. rsc.org While not hydroboration, related copper-catalyzed reactions like the hydroformylation and hydroxymethylation of alkenes demonstrate the versatility of copper in activating unsaturated systems. enamine.net
Iridium Complexes: Iridium complexes are highly effective for the hydroboration of alkenes with dioxaborinanes like pinacolborane. rsc.orgnih.gov Catalyst systems generated from precursors such as [Ir(cod)Cl]₂ with phosphine (B1218219) ligands like bis(diphenylphosphino)methane (B1329430) (dppm) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) exhibit high activity and selectivity. nih.gov These iridium catalysts are particularly adept at achieving terminal hydroboration of both aliphatic and aromatic alkenes with selectivities often exceeding 99%. nih.gov They have proven to be superior to many rhodium catalysts for certain substrates, especially in avoiding competitive side reactions like alkene isomerization. rsc.org
Historically, it is noteworthy that the oxidative addition of this compound to Wilkinson's catalyst, a rhodium complex, was first reported in 1975, paving the way for the development of metal-catalyzed hydroboration. researchgate.net
Regio- and Stereoselectivity in Hydroboration Outcomes
Catalysis exerts profound control over the regio- and stereochemical outcomes of hydroboration reactions involving this compound and its analogues. While uncatalyzed reactions reliably give syn-addition and anti-Markovnikov products, metal catalysis can either reinforce or reverse these selectivities. nih.govresearchgate.net
Regioselectivity: The choice of catalyst can dramatically influence where the boryl group is installed. For instance, the uncatalyzed hydroboration of vinylarenes with catecholborane yields the anti-Markovnikov product. In contrast, using Wilkinson's catalyst or [Rh(COD)₂]⁺ reverses the selectivity to favor the Markovnikov product. researchgate.net Iridium catalysts, however, are renowned for providing excellent anti-Markovnikov selectivity, directing the boryl group to the terminal position of 1-alkenes with high fidelity. nih.gov Nickel catalysis has been used to achieve selective 1,4-hydroboration of 1,3-dienes.
Stereoselectivity: The hydroboration-oxidation sequence is stereospecific, with the initial syn-addition of the H-B bond establishing the stereochemistry that is retained in the final alcohol product. acgpubs.orgnih.gov In catalytic reactions, the stereochemical outcome is often dictated by the catalyst and its ligands. For example, the Ni-catalyzed 1,4-hydroboration of 1,3-dienes with pinacolborane proceeds with high (Z)-selectivity for the resulting allylboronate. This stereocontrol is crucial for the subsequent use of these intermediates in stereoselective synthesis.
Table 1: Regio- and Stereoselectivity in Hydroboration
| Substrate Type | Reagent System | Selectivity Outcome | Reference(s) |
|---|---|---|---|
| Alkene | Uncatalyzed (e.g., BH₃) | syn-addition, anti-Markovnikov | nih.govresearchgate.net |
| Vinylarene | Uncatalyzed (HBcat) | anti-Markovnikov | researchgate.net |
| Vinylarene | Rh(PPh₃)₃Cl (HBcat) | Markovnikov | researchgate.net |
| 1-Alkene | [Ir(cod)Cl]₂/dppm (HBPin) | >99% anti-Markovnikov | nih.gov |
| 1,3-Diene | Ni(cod)₂/PCy₃ (HBPin) | 1,4-addition, (Z)-allylboronate |
Theoretical and Experimental Aspects of Non-Conventional Trans-Hydroboration
The conventional mechanism of hydroboration exclusively involves syn-addition of the H-B bond to an alkene. libretexts.org However, the formation of products derived from an apparent trans-hydroboration has been observed under specific circumstances, challenging the established mechanistic understanding.
Cycloaddition Reactions
Beyond hydroboration, boronate esters derived from reagents like this compound can participate in cycloaddition reactions, providing access to valuable cyclic structures.
Thermal [2+2]-Cycloadditions for Borylated Cyclobutane (B1203170) Synthesis
The synthesis of borylated cyclobutanes is of significant interest as the cyclobutane ring is a key motif in many bioactive compounds, and the boronate group serves as a versatile handle for further functionalization. nih.gov While photochemical [2+2] cycloadditions are well-established, thermal variants have been less developed.
A practical, one-step approach to borylated cyclobutanes has been developed via a thermal [2+2] cycloaddition. This reaction occurs between vinyl boronates and keteniminium salts, which are generated in situ from carboxylic acid amides and a reagent like triflic anhydride. Keteniminium salts are more reactive than ketenes, enabling the cycloaddition to proceed under thermal conditions. This method provides direct access to functionalized borylated cyclobutanes, which can be further modified for applications in medicinal chemistry and materials science. researchgate.net
Isomerization Studies of Alkenylboronates
Alkenylboronates are powerful intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The stereochemistry of the alkenylboronate is critical, as it is often transferred with high fidelity to the product. Therefore, methods to control or alter the geometry of the double bond are highly valuable.
Recent studies have focused on the isomerization of readily available alkenylboronates into their more synthetically useful, and often more thermodynamically stable, isomers. For instance, iridium-based catalysts have been shown to efficiently isomerize 1,1-disubstituted alkenylboronate esters to their corresponding (E)-trisubstituted isomers. The mechanism is proposed to proceed through a 1,3-hydride shift involving an allyl-iridium hydride intermediate.
Furthermore, ruthenium catalysts have been developed for the isomerization of ω-alkenylboronates to produce stereodefined vinylboronates. These isomerization reactions provide strategic access to specific stereoisomers of alkenylboronates that may be difficult to synthesize directly, thereby expanding their synthetic utility.
Applications in Advanced Organic Synthesis and Materials Science
Reagent for the Synthesis of Boronic Esters
4,4,6-Trimethyl-1,3,2-dioxaborinane, also known as methylpentanediolborane (MPBH), serves as a stable and practical borylating agent for the synthesis of various boronic esters. researchgate.netboronmolecular.com These esters are crucial intermediates in numerous organic transformations, most notably in palladium-catalyzed cross-coupling reactions. The compound can be prepared through methods such as the reduction of its 2-chloro derivative or by the reaction of diborane (B8814927) with tris(2-methyl-2,4-pentanediol)biborate. researchgate.net
A key application is the palladium-catalyzed borylation of aryl halides and triflates. researchgate.net The use of this compound in conjunction with a suitable palladium catalyst allows for a simple and cost-effective method to produce stable and easily purified arylboronic esters from reactive aryl iodides, bromides, and triflates. researchgate.net This method is tolerant of a wide array of functional groups due to the mild reaction conditions. researchgate.net
Furthermore, this compound reacts with other classes of organic compounds, such as oximes, to generate novel boronic esters. For instance, it reacts with aromatic and alicyclic oximes in refluxing benzene (B151609) or toluene (B28343) to yield 2-iminoxy-4,4,6-trimethyl-1,3,2-dioxaborinanes. niscpr.res.in These reactions demonstrate the compound's utility in creating a diverse library of boronic esters for further synthetic applications. niscpr.res.in
Building Block for Enzyme Inhibitor Development
Derivatives of this compound are instrumental as building blocks in the development of potent enzyme inhibitors. smolecule.com The core utility stems from the boronic acid functionality that can be unmasked from the dioxaborinane ring. Boronic acids are unique in their ability to form stable, reversible covalent bonds with the hydroxyl groups of serine or threonine residues often found in the active sites of enzymes, such as proteases and esterases.
This interaction makes boronic acid-containing molecules effective inhibitors. The this compound serves as a stable and convenient precursor to introduce this critical boronic acid moiety into complex molecules destined for biological applications. By using this stable cyclic ester, chemists can carry out multi-step syntheses without premature degradation of the sensitive boronic acid group, which can be revealed in a later step.
Precursor for Boron-Containing Chemical Scaffolds for Drug Discovery
Expanding on its role in creating enzyme inhibitors, this compound is a valuable precursor for a wide range of boron-containing chemical scaffolds in drug discovery. smolecule.com The introduction of a boron atom into a drug candidate can significantly alter its chemical properties, including Lewis acidity, and can lead to novel binding interactions with biological targets.
The synthesis of these complex scaffolds often requires a stable source of boron that can be incorporated early in a synthetic sequence, and this compound fulfills this role effectively. It is utilized in the synthesis of drugs targeting a variety of diseases, including cancer and inflammatory and neurological disorders.
Below is a table summarizing key classes of enzyme inhibitors that rely on the boronic acid functional group, for which this compound can serve as a foundational precursor.
| Enzyme Class | Example Target(s) | Mechanism of Inhibition |
| Serine Proteases | Thrombin, Chymotrypsin | Formation of a covalent adduct with the active site serine residue. |
| Proteasomes | 26S Proteasome | The boron atom attacks the N-terminal threonine residue of the catalytic subunit. |
| Beta-Lactamases | Class A and C β-lactamases | Boronic acid acts as a transition-state analog, binding to the active site serine. |
Incorporation into Polymeric Materials
The versatility of this compound extends into materials science, primarily through its vinyl-functionalized derivative, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076). acs.orgchemicalbook.com This monomer provides a reactive handle for polymerization, enabling the integration of the unique properties of boron into polymer architectures.
Synthesis of Vinyl-Functionalized Poly(ionic liquids)
Poly(ionic liquids) (PILs) are a class of polymers that have gained significant attention for applications such as electrolytes and membranes. The incorporation of functional monomers is a key strategy for tuning their properties. While direct synthesis of a poly(ionic liquid) from 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane is not explicitly detailed in the surveyed literature, the synthesis of vinyl-functionalized PILs is a well-established field. nih.govresearchgate.netnih.gov Monomers like vinylpyridines are polymerized to create PILs. nih.gov The vinyl derivative of this compound represents a monomer that could be copolymerized into such systems to introduce boron-specific functionalities, potentially influencing properties like ion mobility, thermal stability, and selective analyte interactions.
Development of Novel Polymer Architectures with Tuned Properties
The vinyl derivative, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, has been identified as a valuable monomer for creating novel polymer architectures with tailored properties. acs.org Research has demonstrated its use in synthesizing organoboron vinyl monomers that exhibit reactivity similar to styrene, allowing for their incorporation into various polymer backbones through radical polymerization. acs.org This has led to the development of materials such as BN polystyrenes, which are explored as emerging optical materials. acs.org The ability to control the polymerization, including achieving high stereoselectivity (syndioselective polymerization), allows for fine-tuning of the resulting polymer's properties for specific applications. acs.org
Contributions to Carbon-Carbon Bond Formation Methodologies
This compound and its derivatives have made significant contributions to the field of carbon-carbon bond formation, which is a cornerstone of modern organic synthesis. physicsandmathstutor.com
Boronic esters derived from this compound are key substrates in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed process that forges a C-C bond between an organoboron compound and an organohalide. smolecule.comworktribe.com The vinyl derivative, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, is particularly noteworthy. It serves as an efficient building block for introducing a vinyl group in Suzuki-Miyaura couplings to produce functionalized styrenes and dienes. worktribe.com
Crucially, this vinylboron compound has been shown to be a superior reagent for a different, yet related, C-C bond-forming reaction: the Heck reaction. worktribe.comwikipedia.orgorganic-chemistry.org The Heck reaction typically couples an unsaturated halide with an alkene. Research has shown that 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane offers distinct advantages over the more common vinylboronate pinacol (B44631) ester in Heck couplings with aryl iodides and bromides. worktribe.comresearchgate.net
The table below highlights the comparative advantages of the 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane in these reactions.
| Feature | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | Vinylboronate Pinacol Ester |
| Stability | More stable, easier to prepare and store. worktribe.comresearchgate.net | Less stable. worktribe.com |
| Reactivity | Superior reactivity in Heck couplings. worktribe.comresearchgate.net | Standard reactivity. |
| Selectivity | Improved selectivity for Heck vs. Suzuki coupling pathways. worktribe.comresearchgate.net | Less selective, can lead to mixtures. worktribe.com |
This enhanced stability and selectivity make 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane a valuable tool for synthetic chemists, enabling more reliable and efficient construction of complex molecules. worktribe.com
Analytical Characterization and Spectroscopic Elucidation of 4,4,6 Trimethyl 1,3,2 Dioxaborinane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives. By analyzing the spectra of different nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.
¹H NMR for Proton Environment Analysis and Stereochemical Assignments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the various proton environments within this compound and its derivatives. The chemical shifts, signal multiplicities, and coupling constants of the proton signals provide a wealth of information about the molecular structure and stereochemistry.
In the parent compound, this compound, distinct signals are expected for the methyl groups and the methylene (B1212753) protons of the dioxaborinane ring. The chemical shifts of these protons are influenced by their proximity to the oxygen and boron atoms. For instance, the protons on the carbon adjacent to the two oxygen atoms (C6) would appear at a different chemical shift compared to the protons on the carbon at position 5.
The stereochemistry of substituted derivatives can often be determined by analyzing the coupling constants between adjacent protons. For example, the magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons can help to distinguish between cis and trans isomers in substituted dioxaborinane rings. Larger coupling constants are typically observed for trans isomers compared to cis isomers.
¹³C NMR Chemical Shifts and Conformational Analysis of the Dioxaborinane Ring
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. pressbooks.pub
The chemical shifts of the carbon atoms in the dioxaborinane ring are particularly informative. The carbons bonded to oxygen atoms (C4 and C6) are deshielded and therefore resonate at a lower field (higher ppm values) compared to the other carbon atoms in the ring. libretexts.org The chemical shifts are influenced by factors such as the electronegativity of neighboring atoms and the hybridization state of the carbon. pressbooks.pub For instance, sp² hybridized carbons in derivatives with double bonds will appear at significantly different chemical shifts than the sp³ hybridized carbons of the saturated ring. pressbooks.pub
Below is a table showing typical ¹³C NMR chemical shift ranges for common carbon environments, which can be used as a reference for interpreting the spectra of this compound and its derivatives. libretexts.orgoregonstate.edu
| Carbon Environment | Chemical Shift (ppm) |
| C=O (in ketones) | 205 - 220 |
| C=O (in aldehydes) | 190 - 200 |
| C=O (in acids and esters) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| RCH₂OH | 50 - 65 |
| RCH₂Cl | 40 - 45 |
| RCH₂NH₂ | 37 - 45 |
| R₃CH | 25 - 35 |
| CH₃CO- | 20 - 30 |
| R₂CH₂ | 16 - 25 |
| RCH₃ | 10 - 15 |
Boron-11 (¹¹B) NMR Spectroscopy for Boron Coordination Environment
Boron-11 (¹¹B) NMR spectroscopy is a crucial technique for directly probing the environment of the boron atom in this compound and its derivatives. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. aiinmr.com
Generally, tricoordinate boron species resonate at lower fields compared to their tetracoordinate counterparts. nih.gov The addition of a ligand or a coordinating solvent to the empty p-orbital of a tricoordinate boron atom leads to the formation of a tetracoordinate species, which results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu The strength of this coordination influences the extent of the upfield shift. sdsu.edu
For this compound, a tricoordinate boronic ester, the ¹¹B chemical shift is expected in a specific range. Changes in this chemical shift upon reaction or interaction with other molecules can provide valuable information about changes in the boron coordination sphere. For example, an upfield shift would indicate coordination to the boron atom. The chemical shift of the boron atom is also influenced by the electronegativity of the atoms bonded to it, with more electronegative groups generally causing a downfield shift for tricoordinate boron compounds. sdsu.edu
Advanced NMR Techniques for Comprehensive Structural Elucidation
For complex derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for a complete and unambiguous structural assignment. In such cases, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments provide correlation information between different nuclei, allowing for the piecing together of the molecular structure.
Commonly used 2D NMR techniques include:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for establishing the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the stereochemistry and conformation of the molecule. ipb.pt
For boron-containing compounds, specialized techniques like ¹H-¹¹B HMBC can be used to establish connectivity between protons and the boron atom, providing direct evidence for the structure around the boron center. nih.gov
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orglibretexts.org For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
The most prominent and diagnostically useful bands in the IR spectrum of this compound would include:
C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹.
C-H Bending: The bending vibrations of the C-H bonds will be found at lower frequencies, typically in the 1350-1470 cm⁻¹ region.
C-O Stretching: The stretching vibrations of the carbon-oxygen single bonds in the dioxaborinane ring will also be present, usually in the 1000-1300 cm⁻¹ range.
The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" because the pattern of absorption bands is unique to a particular molecule and can be used for identification purposes. msu.eduelte.hu Any modifications to the this compound structure, such as the introduction of new functional groups, will result in the appearance of new characteristic absorption bands in the IR spectrum, allowing for the confirmation of successful chemical transformations.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, which can be used to determine the molecular formula.
In addition to the molecular ion, the mass spectrum will also display a series of fragment ion peaks, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could involve the loss of methyl groups, cleavage of the dioxaborinane ring, or loss of other small neutral molecules. The analysis of these fragmentation patterns can provide valuable corroborating evidence for the proposed structure. mdpi.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to further investigate the fragmentation of specific ions, providing even more detailed structural information. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
For this compound, HRMS is used to verify its elemental composition (C₆H₁₃BO₂). The experimentally determined monoisotopic mass should align closely with the theoretically calculated exact mass. The high precision of HRMS is critical, especially when dealing with boron-containing compounds, due to the presence of two stable isotopes, ¹⁰B and ¹¹B. The exact mass is calculated using the most abundant isotope. nih.gov
Below is a data table summarizing the calculated exact mass for the molecular ion of this compound.
| Molecular Formula | Compound Name | Calculated Exact Mass (Da) |
| C₆H₁₃BO₂ | This compound | 127.0930 |
| Data computed by PubChem nih.gov |
The ability of HRMS to deliver precise mass measurements is fundamental in synthetic chemistry for the verification of newly synthesized derivatives of this compound and for the identification of potential impurities or degradation products.
Elucidation of Fragmentation Pathways and Molecular Structure from MS Data
Mass spectrometry (MS), particularly when coupled with techniques like gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.
The fragmentation of this compound under electron ionization (EI) would be expected to follow logical pathways based on the stability of the resulting carbocations and radical species. The six-membered dioxaborinane ring is likely to undergo cleavage. Common fragmentation pathways for cyclic ethers and esters can be informative in predicting the behavior of this molecule. wvu.eduwvu.edu
Potential key fragmentation pathways for this compound include:
Loss of a methyl group (-CH₃): This is a common fragmentation for trimethyl-substituted compounds, leading to a stable cation.
Ring cleavage: The dioxaborinane ring can fragment in various ways, potentially losing neutral fragments like alkenes (e.g., isobutylene (B52900) from the C4 position) or formaldehyde.
Rearrangements: McLafferty-type rearrangements could occur if there are suitable hydrogen atoms available for transfer, leading to characteristic neutral losses. wvu.edu
The interpretation of these fragmentation patterns, often aided by isotopic labeling studies and comparison with spectra of related compounds, allows for the detailed structural elucidation of this compound and its derivatives. wvu.edu
Below is a table of potential characteristic fragments of this compound.
| Fragment Ion (m/z) | Possible Neutral Loss | Potential Fragment Structure |
| 112 | CH₃ | [M-CH₃]⁺ |
| 86 | C₃H₅ | Loss of an allyl radical |
| 71 | C₄H₈ | Loss of isobutylene |
| 56 | C₄H₈O | Loss of a C4 fragment with oxygen |
Chromatographic Separation and Purity Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. nih.gov For this compound and its derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable methods for separation and purity assessment. rsc.orgnih.govenergetic-materials.org.cn
Gas Chromatography (GC): Given its volatility, this compound is amenable to analysis by GC. chromatographyonline.com When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from starting materials, byproducts, or solvents, while also providing mass spectra for identification. chromatographyonline.comresearchgate.net The choice of the GC column is critical; a non-polar or medium-polarity column is typically suitable for this type of compound. chromatographyonline.com GC is particularly useful for monitoring the progress of reactions where this compound is used as a reagent.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile derivatives of this compound, HPLC is the separation method of choice. rsc.org Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach for the analysis of boronic acids and their esters. rsc.orgwaters.com A UV detector can be used if the derivatives contain a chromophore; otherwise, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is required for detection. rsc.org
Purity Analysis: Chromatographic methods are central to determining the purity of a sample of this compound. energetic-materials.org.cn By developing a calibrated HPLC or GC method, the area of the main peak corresponding to the compound can be compared to the total area of all peaks in the chromatogram. This allows for a quantitative assessment of purity, typically expressed as a percentage. The method must be validated to ensure it can accurately separate the main compound from all potential impurities. energetic-materials.org.cn
The following table summarizes suitable chromatographic methods for the analysis of this compound.
| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (MS) |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | UV, ELSD, or MS |
Computational Chemistry and Theoretical Investigations of 4,4,6 Trimethyl 1,3,2 Dioxaborinane
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of complex chemical transformations. In the context of reactions involving 4,4,6-trimethyl-1,3,2-dioxaborinane, DFT studies have provided crucial insights into catalytic cycles, transition states, and the pathways of bond formation.
In the rhodium-catalyzed asymmetric hydroboration of unsaturated carbonyl derivatives, DFT calculations have been used to compare the potential energy profiles of different mechanistic pathways. core.ac.uk This allows for a rationalization of the observed regioselectivity, determining whether the reaction will yield a γ-borylated or a β-borylated product. nih.gov The calculations take into account the various species in the catalytic cycle, including the catalyst-substrate complexes and the transition structures for key steps like oxidative addition and reductive elimination. core.ac.uk
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Reactions Involving this compound
| Study Type | DFT Functional | Basis Set (Non-metal atoms) | Basis Set (Metal atoms) | Reference |
| Rh-catalyzed hydroboration | B3LYP | 6-31+G(d,p) | LANL2DZ | nih.gov |
| Ni-catalyzed borylation | Not specified | Not specified | Not specified | researchgate.net |
This table is illustrative and based on available data for reactions involving the specified compound.
A significant finding from DFT studies is the elucidation of the C-B bond formation pathway. In the nickel-catalyzed borylation of aryl iodides and bromides with this compound, DFT calculations have shown that the crucial C-B bond is formed through a σ-bond metathesis mechanism. researchgate.net This occurs between the dialkoxyborane and an arylnickel(II) halide intermediate. researchgate.net This pathway is distinct from other potential mechanisms, such as those involving transmetalation with an organometallic species formed from the base. The σ-bond metathesis pathway has also been proposed for other transition-metal-catalyzed borylations. acs.orgnih.gov
Ab Initio Calculations for Electronic Structure and Reactivity Predictions
While detailed ab initio studies focusing specifically on the electronic structure and reactivity of isolated this compound are not extensively documented in the surveyed literature, this class of methods is fundamental to understanding its chemical behavior. Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate descriptions of molecular orbitals, charge distribution, and electrostatic potential. ucl.ac.uk Such calculations would be invaluable for predicting the electrophilicity of the boron center and the nucleophilicity of the B-H bond, which are key to its reactivity in hydroboration and other reactions. scribd.com For related boronic esters, ab initio methods have been used to correlate the electrophilicity of the boron center with the activation energy of reactions. scribd.com
Conformational Analysis and Energetics of the Dioxaborinane Ring System
The six-membered dioxaborinane ring of this compound can adopt various conformations, such as chair and boat forms, which can influence its reactivity. While specific computational studies on the conformational analysis and energetics of the this compound ring system are not widely reported, research on similarly substituted 1,3,2-dioxaborinanes indicates that the chair conformation is generally the most stable. The presence and orientation of the methyl groups will have a significant impact on the relative energies of different conformers due to steric interactions. A detailed conformational analysis would typically involve mapping the potential energy surface by systematically varying the dihedral angles of the ring.
Molecular Modeling and Dynamics Simulations for Structural and Dynamic Insights
Molecular modeling and molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations could provide insights into its conformational flexibility in different solvent environments and its interactions with other molecules in a reaction mixture. However, specific MD simulation studies for this compound are not readily found in the current body of scientific literature. Such studies could be particularly useful in understanding the formation of tribofilms when derivatives of this compound are used as lubricant additives. rsc.org
Prediction of Spectroscopic Parameters from First Principles
The prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, from first principles is a powerful application of computational chemistry that aids in the characterization of compounds. While there are reports of experimental NMR data for this compound and its derivatives, researchgate.netnorthumbria.ac.uk specific studies detailing the prediction of these parameters from first-principles calculations for this compound are not prevalent in the reviewed literature. Such calculations, typically performed using DFT or ab initio methods, would involve optimizing the geometry of the molecule and then computing the relevant spectroscopic properties, which can be compared with experimental data for validation of the computed structure and the computational method itself.
Derivatives and Analogues of 4,4,6 Trimethyl 1,3,2 Dioxaborinane
Structural Diversity of 2-Substituted-4,4,6-Trimethyl-1,3,2-dioxaborinanes
The structural diversity of 2-substituted-4,4,6-trimethyl-1,3,2-dioxaborinanes is extensive, with a multitude of substituents that can be attached to the boron atom. This versatility allows for the fine-tuning of the electronic and steric properties of the boronic ester, making it a valuable tool in organic synthesis. Common substituents include alkyl, aryl, alkenyl, and alkynyl groups.
For instance, the synthesis of 2-alkenyl derivatives can be achieved through the hydroboration of alkynes. rsc.org The Miyaura borylation, a palladium-catalyzed reaction, is a common method for preparing aryl and alkenyl boronic esters from the corresponding halides or triflates, highlighting the functional group tolerance of this method. rsc.org
Some examples of 2-substituted-4,4,6-trimethyl-1,3,2-dioxaborinanes include:
2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane sigmaaldrich.com
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborine sigmaaldrich.com
4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane bldpharm.com
The ability to introduce a wide range of substituents at the 2-position makes these compounds valuable intermediates in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. smolecule.com
Dimeric Forms (e.g., 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane))
A notable derivative is the dimeric form, 2,2'-Oxybis(this compound), also known as hexyleneglycol biborate. nih.govalfa-chemistry.com This compound consists of two this compound units linked by an oxygen atom bridging the two boron atoms. nih.govalfa-chemistry.comuni.lu
Table 1: Properties of 2,2'-Oxybis(this compound)
| Property | Value |
| CAS Number | 14697-50-8 alfa-chemistry.com |
| Molecular Formula | C₁₂H₂₄B₂O₅ nih.govalfa-chemistry.com |
| Molecular Weight | 269.94 g/mol alfa-chemistry.comncats.io |
| Appearance | Yellow liquid |
This dimeric borate (B1201080) is recognized for its application as a biocide in fuels like diesel and jet fuel to control the growth of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes.
Functionalized Alkenyl and Alkynyl Derivatives (e.g., 2-Vinyl-, 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane)
Functionalized alkenyl and alkynyl derivatives of this compound are particularly important building blocks in organic synthesis.
2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been utilized as a two-carbon vinyl-dianion equivalent in the stereoselective synthesis of polyenes, such as 1,6-diphenyl-1,3,5-hexatrienes. rsc.org This involves a sequence of Heck, Suzuki-Miyaura, and iododeboronation reactions. rsc.org The synthesis and properties of this vinyl derivative have been a subject of study. acs.orgacs.org
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane and its analogues, such as ethynylboronic acid pinacol (B44631) ester, are valuable reagents in "click chemistry" and as precursors for further functionalization. tcichemicals.com These terminal alkynes can undergo various transformations, including hydroboration to form vinylboron compounds. acs.org
The reactivity of these unsaturated derivatives in cycloaddition reactions has also been explored. For example, vinyl- and ethynylboranes can act as dienophiles in Diels-Alder reactions with inverse electron demand. acs.org
Comparison of Reactivity and Stability Profiles with Pinacol and Neopentylglycol Boronic Esters
The choice of diol for the protection of a boronic acid significantly impacts the resulting boronic ester's stability and reactivity. This compound is derived from 2-methyl-2,4-pentanediol, also known as hexylene glycol. Its properties are often compared to those of esters derived from pinacol and neopentylglycol.
Stability: Generally, six-membered ring boronic esters, such as those derived from 2-methyl-2,4-pentanediol and neopentylglycol, are thermodynamically more stable than their five-membered ring counterparts like pinacol boronic esters. researchgate.net This increased stability is attributed to reduced ring strain. smolecule.com Boronic esters, in general, exhibit greater chemical stability than the corresponding boronic acids, making them easier to handle and purify. rsc.org For instance, pinacol boronic esters are often used as stable surrogates for unstable boronic acids, such as the 2-pyridyl moiety, which is prone to rapid protodeboronation. rsc.org While pinacol esters offer good stability, they can be susceptible to hydrolysis. researchgate.net
Reactivity: The reactivity of boronic esters in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a complex interplay of steric and electronic factors. nih.govacs.org
Steric Effects: The steric bulk around the boron atom influences the rate of transmetalation, a key step in the catalytic cycle. Highly hindered esters, like those derived from pinacol, may exhibit slower reaction rates due to the steric hindrance imparted by the methyl groups. nih.gov
Electronic Effects: The electronic nature of the diol backbone also plays a crucial role. Electron-rich diols can lead to an increase in the rate of transmetalation compared to the parent boronic acid. acs.org
In some studies, neopentyl boronic esters have been shown to be more reactive than the corresponding pinacol esters in certain nickel-catalyzed Suzuki-Miyaura couplings. rsc.org However, both were found to be less reactive than the corresponding boronic acid or trifluoroborate salt. rsc.org The rate of transmetalation for various arylboronic esters has been studied, revealing that both electron-deficient and electron-rich esters can accelerate the reaction compared to the boronic acid. acs.org
Table 2: Comparison of Boronic Ester Properties
| Boronic Ester Type | Diol Precursor | Ring Size | General Stability | General Reactivity in Suzuki-Miyaura Coupling |
| This compound | 2-Methyl-2,4-pentanediol | 6-membered | High thermodynamic stability researchgate.net | Influenced by both steric and electronic factors |
| Pinacol Boronic Ester | Pinacol | 5-membered | Generally lower thermodynamic stability than 6-membered rings researchgate.net | Can be slower due to steric hindrance nih.gov |
| Neopentylglycol Boronic Ester | Neopentylglycol | 6-membered | High thermodynamic stability researchgate.net | Can be more reactive than pinacol esters in some cases rsc.org |
It is important to note that the active transmetalating species in Suzuki-Miyaura reactions involving boronic esters is not always clear; it could be the ester itself or a partially or fully hydrolyzed species. rsc.org The choice of boronic ester is therefore a critical parameter to optimize for any given cross-coupling reaction, balancing the need for stability during storage and handling with sufficient reactivity under the reaction conditions.
Historical Development and Comparative Analysis in Boron Chemistry
Evolution of Cyclic Boronic Esters as Key Reagents
The journey of organoboron compounds from niche laboratory curiosities to indispensable tools in modern organic synthesis is a testament to decades of chemical innovation. Boronic acids, first prepared and isolated by Edward Frankland in 1860, laid the foundational stone for this field. wikipedia.org However, it was the discovery of their vast synthetic potential, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction first reported in 1979, that catapulted them into the limelight. nih.gov This reaction, which forges carbon-carbon bonds with high efficiency and selectivity, spurred intense research into the synthesis and application of boronic acid derivatives. nih.gov
A significant evolutionary step was the development of cyclic boronic esters. While boronic acids are immensely useful, they can be prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can exhibit challenging purification profiles. wikipedia.org The ability of boronic acids to reversibly form stable cyclic esters with diols, a phenomenon explored since the late 1950s, offered a practical solution. nih.gov These esters, such as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings), proved to be more robust, often crystalline, and easier to handle than their parent acids. wikipedia.orgnih.gov
The initial cyclic esters were typically derived from simple diols like ethylene (B1197577) glycol or pinacol (B44631). The development of reagents like benzoxaboroles, first synthesized in 1957, represented a class of cyclic boronic acid hemiesters with enhanced stability against hydrolysis of the carbon-boron bond. nih.gov This continuous search for improved stability, handling, and reactivity led to the exploration of various diols for esterification, ultimately paving the way for the emergence of 4,4,6-trimethyl-1,3,2-dioxaborinane as a highly effective and practical reagent in the chemist's arsenal.
Advantages of this compound over Other Boron Reagents
The compound this compound, derived from 4-methyl-2,4-pentanediol, has carved a significant niche for itself by offering distinct advantages over other commonly used boron reagents, most notably the widely employed pinacol esters.
One of the primary advantages of this compound and its derivatives is their enhanced stability and ease of handling. acs.orgacs.org Research has shown that vinylboronic esters derived from this scaffold are superior in terms of stability compared to their pinacol ester counterparts. worktribe.com This increased stability simplifies preparation and storage, making them more practical for routine synthetic use. worktribe.com
The reagent itself is recognized as a particularly stable and cost-effective borylating agent. researchgate.net This contrasts with some other boranes which can be air and moisture sensitive, requiring more stringent handling techniques. rsc.org The favorable physical properties, often being crystalline, bench-stable solids, are a shared characteristic with other advanced boron reagents like diethanolamine (B148213) (DABO) boronates, which are prized for their ease of handling. researchgate.net
Table 1: Comparative Handling Characteristics of Boron Reagents
| Boron Reagent Type | Typical Physical Form | General Stability/Handling Notes |
|---|---|---|
| Arylboronic Acids | Crystalline Solids | Can dehydrate to form boroxines; may require careful handling. wikipedia.org |
| Pinacol Boronic Esters (e.g., Aryl-Bpin) | Crystalline Solids or Oils | Generally stable and widely used, but can be less stable than this compound derivatives in some cases. worktribe.com |
| This compound Derivatives | Solids or Liquids | Noted for high stability, ease of preparation, and simplified storage. acs.orgworktribe.comresearchgate.net |
| Diethanolamine (DABO) Boronates | Crystalline Solids | Known for being bench-stable and easy to handle. researchgate.net |
Beyond stability, this compound derivatives exhibit superior reactivity and efficiency in key synthetic transformations. In palladium-catalyzed reactions, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) demonstrates not only higher reactivity but also improved selectivity in Heck versus Suzuki couplings when compared with the equivalent vinylboronate pinacol ester. worktribe.com This heightened and more selective reactivity provides chemists with greater control over reaction outcomes.
In Suzuki-Miyaura cross-coupling reactions, these reagents have proven to be exceptionally efficient building blocks for synthesizing a wide range of functionalized molecules. worktribe.com Palladium-catalyzed borylation of aryl halides using this compound proceeds under mild conditions and tolerates a diverse array of functional groups, highlighting its versatility and efficiency. researchgate.net
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of organoboron chemistry. masterorganicchemistry.commasterorganicchemistry.com The use of this compound (also known as methylpentanediolborane, MPBH) in this context provides a pathway to highly functionalized vinylboronates that are notably stable to both air and chromatographic purification, a significant practical advantage. acs.orgsigmaaldrich.com
Table 2: Research Findings on the Reactivity of this compound Derivatives
| Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|
| Heck/Suzuki Coupling | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | Superior reactivity and improved selectivity for Heck vs. Suzuki coupling compared to vinylboronate pinacol ester. | worktribe.com |
| Suzuki-Miyaura Coupling | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | Serves as an efficient and selective building block for synthesizing functionalized styrenes and dienes. | worktribe.com |
| Borylation | This compound | Enables efficient palladium-catalyzed borylation of aryl iodides under mild conditions, tolerating many functional groups. | researchgate.net |
| Hydroboration | This compound (MPBH) | Produces air- and chromatography-stable, highly functionalized vinylboronates. | acs.org |
Contributions to the Broader Field of Organoboron Chemistry
The introduction and popularization of this compound and its derivatives have made a substantial contribution to the advancement of organoboron chemistry. By providing a stable, inexpensive, and highly efficient reagent, it has broadened the accessibility and practicality of sophisticated chemical transformations. researchgate.net
Its primary impact lies in facilitating the synthesis of organoboronic esters, which are pivotal intermediates in modern organic chemistry. rsc.org The enhanced stability and simplified handling procedures lower the barrier to entry for chemists employing powerful techniques like the Suzuki-Miyaura coupling, thereby accelerating research and development in areas from materials science to medicinal chemistry. nih.govsmolecule.commdpi.com The unique reactivity profile allows for selective chemical modifications that might be less efficient or more complex with other boronic esters. worktribe.com This expansion of the synthetic toolkit enables the construction of more diverse and complex molecular architectures, fueling innovation across the chemical sciences.
Future Directions and Emerging Research Avenues in 4,4,6 Trimethyl 1,3,2 Dioxaborinane Chemistry
Discovery of Novel Catalytic Transformations
The application of 4,4,6-trimethyl-1,3,2-dioxaborinane in catalysis is a burgeoning area of research. While its role in palladium-catalyzed borylation reactions is established, scientists are actively exploring its potential in other novel catalytic transformations. researchgate.net The unique electronic and steric properties of the dioxaborinane ring system make it an attractive ligand or reagent for a variety of metal-catalyzed processes.
Recent studies have demonstrated the utility of novel silyl-protected dioxaborinanes in rhodium-catalyzed 1,4-addition reactions. rsc.org This approach has enabled the enantioselective addition to certain organic molecules, leading to the asymmetric synthesis of biologically and pharmaceutically relevant compounds. rsc.org The development of new catalytic systems that leverage the reactivity of this compound is a key focus. For instance, nickel-catalyzed borylation of aryl iodides and bromides using this reagent has been achieved under mild conditions, tolerating a range of functional groups. researchgate.net
Future research will likely focus on expanding the scope of metals and reaction types where this compound can be employed. This includes exploring its potential in other cross-coupling reactions, C-H activation, and asymmetric catalysis. The goal is to develop new synthetic methods that are more efficient and selective than existing technologies.
Design and Synthesis of Advanced Materials Incorporating Dioxaborinane Moieties
The incorporation of this compound moieties into advanced materials is a promising avenue for creating polymers and other materials with unique properties. The boron atom in the dioxaborinane ring can impart specific electronic, optical, and self-healing characteristics to a material.
One area of significant interest is the development of self-repairing polymers. rsc.org Research has shown that poly(dioxaborolane)s, which share a similar structural motif with this compound, can be designed to have their molecular weight controlled during polymerization. rsc.org This allows for the potential to repair hydrolytic damage, thereby regenerating the polymer. rsc.org This concept could be extended to materials incorporating the this compound unit.
Furthermore, this compound is utilized in the production of polymers and other advanced materials. smolecule.com Its derivatives can be used to create vinyl-functionalized polymers with potential applications in electrolytes and membranes. smolecule.com The ability to precisely place the vinyl group within the polymer structure allows for the fine-tuning of properties like conductivity and thermal stability. smolecule.com Future research will likely focus on designing and synthesizing novel monomers based on this compound to create a wider range of functional materials with tailored properties for applications in electronics, energy storage, and biomedical devices.
In-depth Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For reactions involving this compound, there is a continuous effort to elucidate the intricate details of the reaction pathways.
For example, in the palladium-catalyzed borylation of aryl halides, preliminary mechanistic investigations have provided insights into the catalytic cycle. researchgate.net DFT studies on the nickel-catalyzed borylation of aryl halides with this compound have suggested that C-B bond formation occurs through σ-bond metathesis. researchgate.net
However, many aspects of these reactions remain to be fully understood. For instance, the precise role of the base and the nature of the active catalytic species are often subjects of ongoing investigation. Detailed mechanistic studies, combining experimental techniques such as kinetic analysis and in-situ spectroscopy with computational modeling, are essential. A deeper understanding of these pathways will enable the development of more efficient and selective catalysts, as well as the expansion of the reaction scope to more challenging substrates. Research into the mechanisms of boron-catalyzed direct amidation reactions has already led to the proposal of new alternative mechanisms to the generally accepted ones. rsc.org
Development of Sustainable and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly influencing the direction of chemical research. For this compound, there is a strong focus on developing synthetic routes that are not only efficient but also environmentally benign and economically viable.
Traditional methods for the synthesis of boronic esters often involve the use of organic solvents and require energy-intensive purification steps. psu.edu To address these issues, researchers are exploring alternative, greener approaches. One such method is mechanochemistry, which involves the grinding of reactants in the absence of a solvent. psu.edursc.org This technique has been successfully applied to the synthesis of boronic acid esters from boronic acids and diols, resulting in excellent yields and purity with a simple work-up. psu.edursc.org
Multicomponent reactions (MCRs) also represent a green approach to synthesizing boron-containing compounds. nih.govresearchgate.net MCRs reduce the number of synthetic steps and purification requirements, leading to improved atom economy and reduced waste. nih.govresearchgate.net The use of microwave irradiation as an activation mode in these reactions can further enhance their efficiency and reduce reaction times. nih.govresearchgate.net
Future efforts in this area will likely focus on the use of renewable starting materials, the development of catalytic methods that minimize waste, and the design of processes that can be easily scaled up for industrial production. The ultimate goal is to make the synthesis of this compound and its derivatives more sustainable and cost-effective.
Interdisciplinary Research with Biological and Medicinal Chemistry (focused on molecular interactions and synthesis)
The unique properties of boron-containing compounds make them attractive targets for applications in medicinal chemistry and chemical biology. nih.gov The empty p-orbital on the boron atom allows for unique interactions with biological macromolecules, making boron-containing molecules interesting candidates for drug design. nih.gov
Derivatives of this compound are being explored for their potential biological activity. smolecule.com Boronic esters derived from this compound have been used in the development of enzyme inhibitors and sensors. smolecule.com The synthesis of boron-containing drugs for potential use in various medical treatments is an active area of research. smolecule.com
The design and synthesis of novel bioactive molecules incorporating the this compound scaffold is a key focus of interdisciplinary research. This involves a close collaboration between synthetic chemists, who develop methods to create these molecules, and biologists and medicinal chemists, who evaluate their biological activity and potential as therapeutic agents. chem-space.comresearchgate.net The synthesis of biologically active molecules through multicomponent reactions is a powerful strategy in this regard. nih.gov For instance, research has focused on the synthesis of various heterocyclic compounds with potential biological activities. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 4,4,6-Trimethyl-1,3,2-dioxaborinane (TMDB)?
TMDB is typically synthesized via hydroboration reactions using neopentyl glycol and borane-dimethyl sulfide complexes. For example:
- Method : Reacting neopentyl glycol with BH₃·SMe₂ in tetrahydrofuran (THF) under inert atmosphere at 0–25°C yields TMDB. This method achieves ~60% yield and requires careful handling of air-sensitive reagents .
- Alternative route : Catalytic borylation using palladium or nickel complexes with aryl halides and TMDB derivatives (e.g., neopentylglycolborane) is also documented .
Q. How is TMDB characterized structurally and spectroscopically?
- ¹H/¹³C NMR : TMDB derivatives (e.g., 2-(3-methylphenyl)-TMDB) exhibit characteristic peaks for methyl groups (δ ~1.3 ppm in ¹H NMR) and boron-bound oxygen environments (δ ~25–30 ppm in ¹³C NMR) .
- Mass Spectrometry : Molecular ion peaks at m/z 218.1 (C₁₃H₁₉BO₂) confirm the molecular formula .
- X-ray Crystallography : Limited data exist, but related dioxaborinanes show planar boron centers with bond lengths of ~1.55 Å (B–O) .
Q. What are the primary applications of TMDB in organic synthesis?
TMDB is widely used as:
- A borylating agent in Suzuki-Miyaura cross-couplings with aryl halides .
- A hydroboration reagent for olefins, with regioselectivity influenced by steric effects (e.g., faster reaction with terminal vs. internal alkenes) .
- A precursor for synthesizing boron-containing heterocycles, such as diazaborinines .
Advanced Research Questions
Q. How does TMDB’s reactivity compare to other dioxaborinanes (e.g., pinacol boronate esters)?
- Steric Effects : TMDB’s 4,4,6-trimethyl substituents enhance steric protection of the boron center, improving stability but reducing reactivity compared to less hindered analogs like pinacol boronate .
- Catalytic Efficiency : In palladium-catalyzed borylation, TMDB derivatives exhibit slower kinetics than pinacol-based reagents due to steric bulk, but higher selectivity in hindered substrates .
- Table : Comparative Reactivity in Hydroboration
| Reagent | Relative Rate (vs. TMDB) | Preferred Substrate |
|---|---|---|
| TMDB | 1.0 | Terminal alkenes |
| Pinacol boronate | 2.5 | Internal alkenes |
| Neopentyl glycol borane | 0.7 | Sterically hindered |
| Data from hydroboration studies . |
Q. What strategies optimize TMDB’s stability and reactivity in air-sensitive reactions?
- Handling : Use Schlenk techniques or gloveboxes to prevent hydrolysis. TMDB degrades in humid air, forming boric acid and glycol byproducts .
- Catalytic Systems : Copper(I) chloride or ruthenium carbonyl complexes enhance TMDB’s efficiency in cross-couplings under inert conditions (e.g., 87% yield in methyl carboxylate synthesis) .
- Solvent Choice : Non-polar solvents (toluene, THF) minimize side reactions, while polar aprotic solvents (DMF) accelerate decomposition .
Q. How do regulatory restrictions impact TMDB’s use in research?
TMDB is listed under the EU’s REACH Annex XIV as a Substance of Very High Concern (SVHC) due to reproductive toxicity (Repr 1B classification). Researchers must:
- Obtain authorization for lab-scale use exceeding 1 kg/year .
- Implement waste protocols for boron-containing byproducts (e.g., neutralization with Ca(OH)₂) .
Methodological Challenges
Q. How are competing reaction pathways managed in TMDB-mediated borylation?
- Side Reactions : Protodeborylation and homocoupling are minimized by:
- Using excess TMDB (2.5 equiv) .
- Adding radical scavengers (e.g., TEMPO) in nickel-catalyzed reactions .
Q. What analytical methods resolve contradictions in TMDB reaction yields?
- Yield Discrepancies : Variations in yields (e.g., 60–97% for similar reactions) arise from:
Safety and Compliance
Q. What safety protocols are critical for handling TMDB?
- PPE : Wear nitrile gloves, goggles, and lab coats. TMDB’s LD₅₀ (oral, rat) is ~500 mg/kg .
- Storage : Keep at 0–6°C under argon to prevent exothermic decomposition .
- Spill Management : Absorb with vermiculite and dispose as hazardous boron waste .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
